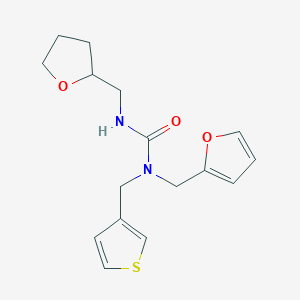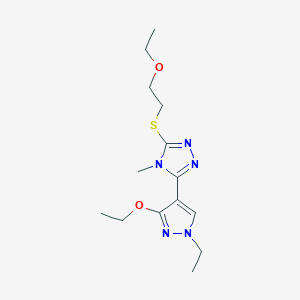
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-((2-ethoxyethyl)thio)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-((2-ethoxyethyl)thio)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H23N5O2S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Pyrazole and 1,2,4-triazole derivatives are strategically important in medicine and pharmacy, attributed to their chemical modification capabilities and pharmacological potential. The structural combination of pyrazole and 1,2,4-triazole fragments in one molecule is likely to interact with various biological targets, enhancing their potential for drug development. The creation of condensed systems involving 1,2,4-triazole is scientifically attractive and promises new biological potentials (Fedotov et al., 2022).
Biological Evaluation
- Schiff bases containing 1,2,4-triazole and pyrazole rings have shown significant inhibitory potentials and potent antioxidant properties in vitro. These findings suggest the potential for these compounds in developing treatments with antioxidant activity (Pillai et al., 2019).
- Another study focusing on the antileukemic activity of triazenopyrazoles indicated the potential of these compounds to increase the lifespan in mouse leukemia assays, suggesting the need for further investigation of their antifungal activity (Shealy & O'dell, 1971).
properties
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-5-(2-ethoxyethylsulfanyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-5-19-10-11(13(17-19)21-7-3)12-15-16-14(18(12)4)22-9-8-20-6-2/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJYURHUIWIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
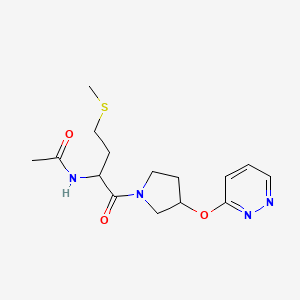

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
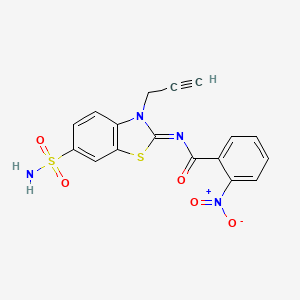
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)
![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)
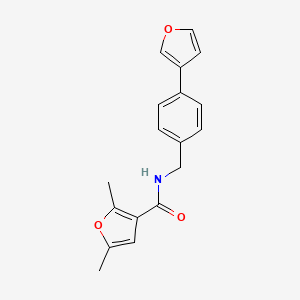
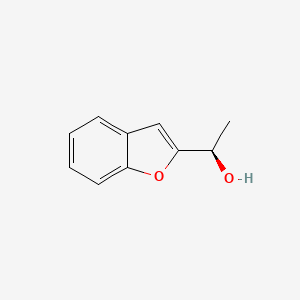
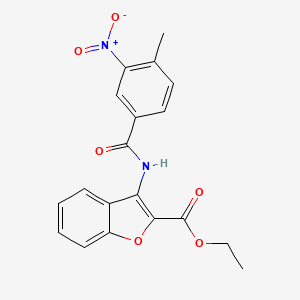
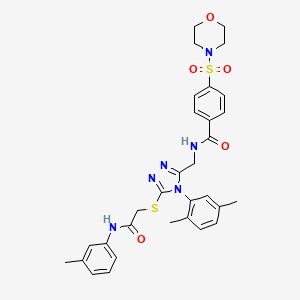

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
